molecular formula C9H7ClN2O2 B3024805 3-(3-Chlorophenyl)imidazolidine-2,4-dione CAS No. 42351-76-8

3-(3-Chlorophenyl)imidazolidine-2,4-dione

Cat. No. B3024805
CAS RN: 42351-76-8
M. Wt: 210.62 g/mol
InChI Key: MNKDIKHHWCYCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Chlorophenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H7ClN2O2 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of compounds similar to “3-(3-Chlorophenyl)imidazolidine-2,4-dione” has been reported in the literature . These compounds were synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation (Method A). In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used (Method B) .


Molecular Structure Analysis

The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Chlorophenyl)imidazolidine-2,4-dione” include a molecular weight of 210.62 g/mol .

Scientific Research Applications

Dual 5-HT1A Receptor and Serotonin Transporter Affinity

A study by Czopek et al. (2013) utilized computer-aided ligand design to investigate imidazolidine-2,4-dione derivatives for compounds with dual 5-HT1A receptor and serotonin transporter (SERT) affinity. The research synthesized and tested a series of Mannich bases, revealing compounds with promising pharmacological profiles for enhancing SERT blocking efficacy, 5-HT1A partial agonism, and 5-HT2A antagonism. This could suggest potential applications in antidepressant and anxiolytic therapies (Czopek et al., 2013).

Corrosion Inhibition

Elbarki et al. (2020) demonstrated the use of a derivative, 3-methyl-5,5′-diphenylimidazolidine-2,4-dione, as a corrosion inhibitor for mild steel in HCl solution. The study highlighted its effectiveness in increasing inhibition efficiency with concentration and its behavior as a mixed inhibitor, indicating its application in corrosion protection (Elbarki et al., 2020).

Synthesis of Imidazolidine Derivatives

Brouillette et al. (2007) reported on the efficient one-pot microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs. This approach yielded a variety of derivatives in significant yields, demonstrating the versatility and efficiency of synthesis methods for these compounds (Brouillette et al., 2007).

Structural Analysis

Aydin et al. (2013) focused on the synthesis, spectral data, and X-ray structural analysis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione. This work contributed to understanding the structural properties of such compounds, which is vital for their application in pharmaceutical development (Aydin et al., 2013).

Antitubercular Activity

Samala et al. (2014) synthesized and evaluated analogues of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione to establish their structure-activity relationship and mechanism of action against Mycobacterium tuberculosis. This suggests their potential use in antitubercular therapies (Samala et al., 2014).

properties

IUPAC Name

3-(3-chlorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKDIKHHWCYCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301430
Record name 3-(3-chlorophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)imidazolidine-2,4-dione

CAS RN

42351-76-8
Record name NSC143334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-chlorophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(3-Chlorophenyl)imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-(3-Chlorophenyl)imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(3-Chlorophenyl)imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-(3-Chlorophenyl)imidazolidine-2,4-dione

Citations

For This Compound
2
Citations
A Čegan, M Večeřa - Collection of Czechoslovak chemical …, 1984 - cccc.uochb.cas.cz
Twenty-one derivatives of imidazolidine-2,4-dione have been prepared by reactions of substituted amino acids with aryl isocyanates in aqueous medium. Pre- and post-emergent …
Number of citations: 6 cccc.uochb.cas.cz
CP Palanisamy, P Alugoju, S Jayaraman… - …, 2023 - ncbi.nlm.nih.gov
Background: A significant area of clinical research is the development of natural wound healing products and the management of chronic wounds. Healing wounds with medicinal …
Number of citations: 1 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.